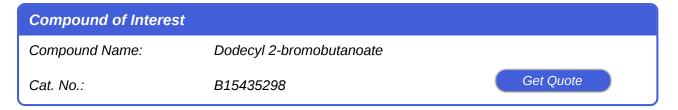


Verifying the Structure of Dodecyl 2bromobutanoate: A Comparative Spectroscopic Guide

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For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for verifying the structure of **Dodecyl 2-bromobutanoate** against its non-brominated analog, Dodecyl butanoate, using fundamental spectroscopic techniques. While experimental data for **Dodecyl 2-bromobutanoate** is not readily available in public databases, this guide presents predicted spectroscopic data based on established principles and compares it with available experimental data for Dodecyl butanoate.

Spectroscopic Data Comparison

The following table summarizes the predicted and experimental spectroscopic data for **Dodecyl 2-bromobutanoate** and Dodecyl butanoate, respectively. These values provide a baseline for researchers aiming to confirm the synthesis of **Dodecyl 2-bromobutanoate**.



Spectroscopic Technique	Predicted Data for Dodecyl 2-bromobutanoate	Experimental Data for Dodecyl butanoate[1]
¹H NMR (CDCl₃)	~4.2 ppm (t, 1H, -CH(Br)-), ~4.1 ppm (t, 2H, -O-CH ₂ -), ~2.0 ppm (m, 2H, -CH ₂ - CH(Br)-), ~1.6 ppm (m, 2H, -O- CH ₂ -CH ₂ -), ~1.2-1.4 ppm (m, 18H, -(CH ₂) ₉ -), ~1.0 ppm (t, 3H, -CH ₂ -CH ₃), ~0.9 ppm (t, 3H, alkyl -CH ₃)	~4.06 ppm (t, 2H, -O-CH ₂ -), ~2.28 ppm (t, 2H, -CO-CH ₂ -), ~1.65 ppm (m, 2H, -CO-CH ₂ - CH ₂ -), ~1.61 ppm (m, 2H, -O- CH ₂ -CH ₂ -), ~1.26 ppm (m, 16H, -(CH ₂) ₈ -), ~0.94 ppm (t, 3H, -CH ₂ -CH ₃), ~0.88 ppm (t, 3H, alkyl -CH ₃)
¹³ C NMR (CDCl₃)	~170 ppm (C=O), ~66 ppm (-O-CH ₂ -), ~45 ppm (-CH(Br)-), ~32-22 ppm (alkyl CH ₂), ~14 ppm (alkyl CH ₃), ~11 ppm (CH ₂ -CH ₃)	~173 ppm (C=O), ~64 ppm (-O-CH ₂ -), ~36 ppm (-CO-CH ₂ -), ~18 ppm (-CO-CH ₂ -CH ₂ -), ~14 ppm (alkyl CH ₃), ~13 ppm (-CH ₂ -CH ₃)
IR (Infrared)	~1740 cm ⁻¹ (C=O stretch), ~2850-2960 cm ⁻¹ (C-H stretch), ~1160 cm ⁻¹ (C-O stretch), ~550-650 cm ⁻¹ (C-Br stretch)	~1738 cm ⁻¹ (C=O stretch), ~2855-2926 cm ⁻¹ (C-H stretch), ~1168 cm ⁻¹ (C-O stretch)
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 334/336 (presence of Br isotopes). Key fragments: loss of Br (m/z 255), dodecyloxycarbonyl cation (m/z 227), dodecyl cation (m/z 169)	Molecular Ion (M+): m/z 256. Key fragments: McLafferty rearrangement (m/z 88), acylium ion (m/z 71), dodecyl cation (m/z 169)

Experimental Protocols

The structural verification of **Dodecyl 2-bromobutanoate** would involve the following standard spectroscopic methodologies:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

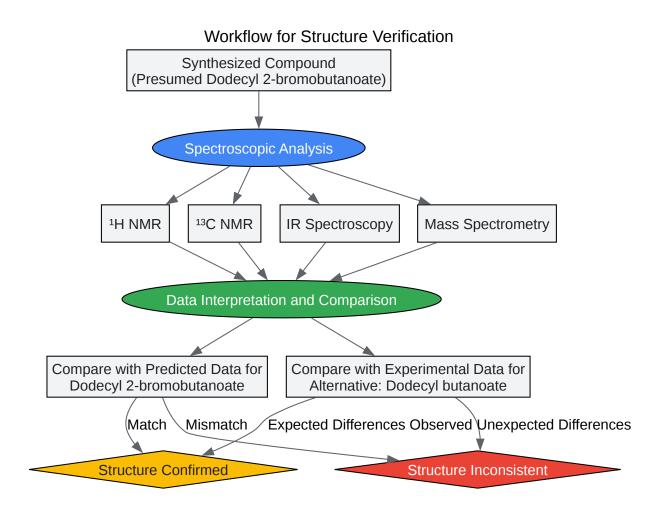


- ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). The ¹H NMR spectrum provides information on the chemical environment of protons. Key diagnostic signals for **Dodecyl 2-bromobutanoate** include the downfield shift of the proton on the carbon bearing the bromine atom (-CH(Br)-) to around 4.2 ppm.
- 13C NMR: This technique provides information about the carbon skeleton of the molecule. The carbon attached to the bromine atom in **Dodecyl 2-bromobutanoate** is expected to have a chemical shift in the range of 40-50 ppm.
- 2. Infrared (IR) Spectroscopy:
- The sample is analyzed neat (as a thin film) or as a solution. The IR spectrum reveals the functional groups present in the molecule. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group (C=O). The presence of a C-Br bond can be inferred from a signal in the 550-650 cm⁻¹ region, though this region can be complex.
- 3. Mass Spectrometry (MS):
- The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak in the mass spectrum of **Dodecyl 2-bromobutanoate** will exhibit a characteristic M/M+2 isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns can further confirm the structure.

Logical Workflow for Structure Verification

The following diagram illustrates the logical workflow for the structural verification of a synthesized compound like **Dodecyl 2-bromobutanoate**.





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Caption: Logical workflow for the structural verification of a target molecule.

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References



- 1. Dodecyl butyrate | C16H32O2 | CID 245572 PubChem [pubchem.ncbi.nlm.nih.gov]
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